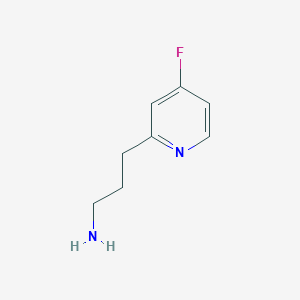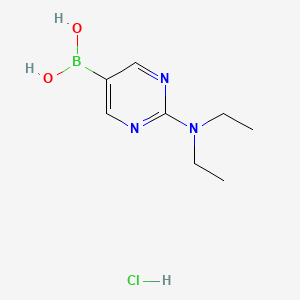
(2-(Diethylamino)pyrimidin-5-YL)boronic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Diethylamino)pyrimidin-5-yl]boronic acid hydrochloride: is a boronic acid derivative with a molecular formula of C8H14BN3O2·HCl. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride typically involves the reaction of 2-(diethylamino)pyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Reduction: Reduction reactions involving this compound are also possible, typically requiring strong reducing agents.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran or dimethylformamide.
Conditions: Inert atmosphere, controlled temperatures, and specific pH levels depending on the desired reaction.
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride is widely used in the synthesis of various organic compounds through Suzuki-Miyaura coupling reactions . This makes it a valuable reagent in the development of new materials and molecules.
Biology and Medicine: In biological and medical research, this compound can be used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds makes it useful in the development of drug candidates and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable bonds is crucial in creating materials with specific properties and functions.
Wirkmechanismus
The mechanism of action for [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Vergleich Mit ähnlichen Verbindungen
[2-(Dimethylamino)pyrimidin-5-yl]boronic acid: This compound is similar in structure but has a dimethylamino group instead of a diethylamino group.
2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester: This ester derivative is used in similar coupling reactions but offers different solubility and reactivity properties.
Uniqueness: The uniqueness of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride lies in its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its diethylamino group offers different electronic and steric properties compared to similar compounds, making it suitable for specific applications in organic synthesis.
Eigenschaften
Molekularformel |
C8H15BClN3O2 |
|---|---|
Molekulargewicht |
231.49 g/mol |
IUPAC-Name |
[2-(diethylamino)pyrimidin-5-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C8H14BN3O2.ClH/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14;/h5-6,13-14H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
DTUBTWBFSWUPEK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)N(CC)CC)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


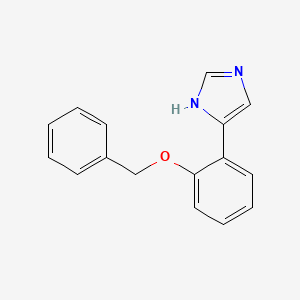
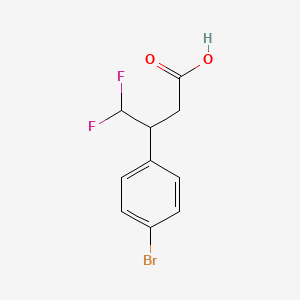
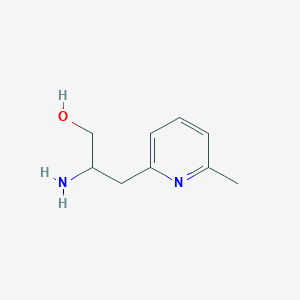
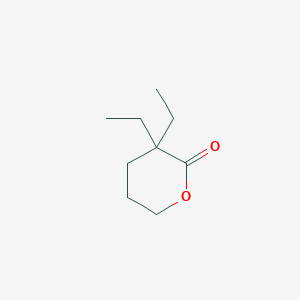
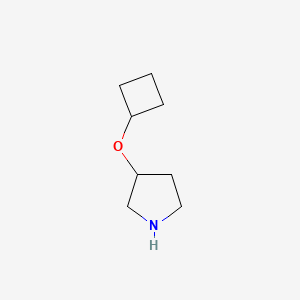
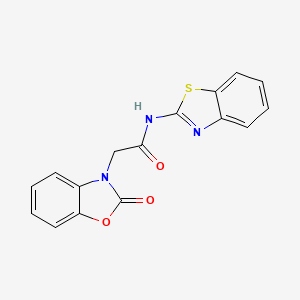
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
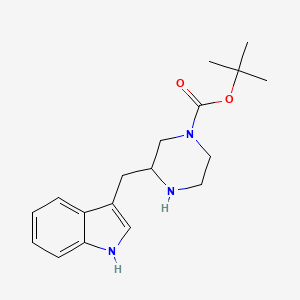
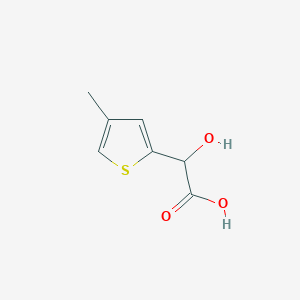
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
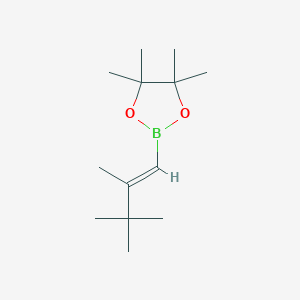
![5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13587255.png)

